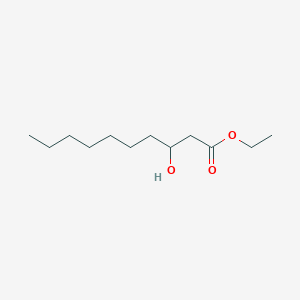

Ethyl 3-hydroxydecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxydecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h11,13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAJFMNAQIUPEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452613 | |

| Record name | ethyl 3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6071-25-6 | |

| Record name | ethyl 3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Hydroxydecanoate and Its Stereoisomers

Chemical Synthesis Approaches

Reformatsky Reaction Pathways

The Reformatsky reaction, first reported in 1887, is a well-established method for carbon-carbon bond formation and is particularly useful for synthesizing β-hydroxy esters. nih.govrsc.org The reaction involves the oxidative addition of a metal, typically zinc, into the carbon-halogen bond of an α-haloester, creating an organozinc intermediate known as a Reformatsky enolate. beilstein-journals.orgorganic-chemistry.org This enolate then reacts with a carbonyl compound, such as an aldehyde or ketone, to form the β-hydroxy ester after an acidic workup. organic-chemistry.org

The synthesis of racemic ethyl 3-hydroxydecanoate (B1257068) via the Reformatsky reaction typically involves the reaction of octanal (B89490) with ethyl bromoacetate (B1195939) in the presence of a metal. Zinc is the classical metal used for this transformation. beilstein-journals.org The optimization of reaction conditions is crucial for maximizing the yield and minimizing side products. Key parameters that are often adjusted include the solvent, temperature, and the method of metal activation.

The reaction is generally performed under neutral conditions, which allows for excellent functional group tolerance compared to base-catalyzed aldol (B89426) condensations. beilstein-journals.org Solvents commonly employed are ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), which help to stabilize the organozinc intermediate. theaic.org Activation of the zinc metal is often necessary to remove the passivating oxide layer and can be achieved by methods such as washing with dilute acid or using a zinc-copper couple. More recent protocols have explored the use of other metals like low-valent iron or copper, which can be generated in situ. organic-chemistry.org

Below is a table summarizing typical optimized conditions for the racemic synthesis.

| Parameter | Condition | Purpose/Rationale |

| Metal | Zinc (dust or foil) | Traditional and cost-effective metal for forming the organozinc reagent. nih.govbeilstein-journals.org |

| Reactants | Octanal, Ethyl bromoacetate | Aldehyde and α-haloester required for the synthesis of the target molecule. |

| Solvent | Tetrahydrofuran (THF) | Aprotic ether solvent stabilizes the Reformatsky reagent. theaic.org |

| Temperature | 60°C to Reflux | Heating is often required to initiate and sustain the reaction. nih.govbeilstein-journals.org |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of the organometallic intermediates. nih.gov |

| Workup | Quenching with 10% HCl | Neutralizes the reaction and hydrolyzes the intermediate to the final β-hydroxy ester. nih.gov |

Achieving stereochemical control in the Reformatsky reaction to produce specific enantiomers or diastereomers of ethyl 3-hydroxydecanoate is a significant area of research. While the racemic synthesis is straightforward, asymmetric synthesis presents greater challenges. Strategies to induce stereoselectivity include the use of chiral auxiliaries, chiral ligands, or alternative metals that can provide better-organized transition states. beilstein-journals.org

One approach involves using metals other than zinc. Indium, for example, has been shown to mediate Reformatsky reactions with high diastereoselectivity. organic-chemistry.org The moisture tolerance of indium is an advantage, and it can promote chelation-controlled additions, leading to predictable stereochemical outcomes. organic-chemistry.org For instance, indium-mediated reactions can proceed through a boat-type chelated bicyclic transition state, which directs the stereochemistry of the newly formed stereocenters. organic-chemistry.org

The use of chiral ligands in combination with the metal is another powerful strategy. Chiral amino alcohols, for example, can coordinate to the metal center, creating a chiral environment that influences the facial selectivity of the enolate's addition to the aldehyde. beilstein-journals.org Similarly, chromium-mediated Reformatsky reactions have been used to obtain syn-selective products when aldehydes are used as the electrophile. theaic.org Samarium(II) iodide (SmI₂) is another reagent that has been successfully employed to achieve high diastereoselectivity in Reformatsky-type reactions, often affording a single diastereomer under optimized conditions. beilstein-journals.orgtheaic.org These advanced methods allow for the synthesis of stereochemically defined β-hydroxy esters, which are valuable precursors for complex natural products. theaic.org

Green Chemistry Routes

Green chemistry principles focus on designing chemical processes that are environmentally benign, which includes using renewable feedstocks, maximizing atom economy, and minimizing waste and the use of hazardous substances. nih.govmgesjournals.com

A key strategy in green chemistry is the utilization of renewable starting materials derived from biomass. Levoglucosenone (B1675106) (LGO), which can be produced from the pyrolysis of cellulose (B213188), is a versatile and valuable building block for chemical synthesis. nih.govresearchgate.netfrontiersin.org An efficient synthetic pathway has been developed to produce the (R)-enantiomer of 3-hydroxydecanoic acid, a close derivative of the target compound, starting from LGO. nih.govresearchgate.netfrontiersin.org

The synthesis involves a seven-step pathway with key transformations:

Oxa-Michael Addition : The process begins with a selective oxa-Michael addition of water to levoglucosenone. researchgate.net

Baeyer–Villiger Oxidation : This step transforms the cyclic ketone into a lactone. nih.govresearchgate.net

Bernet–Vasella Reaction : This reaction opens the anhydro-sugar ring. nih.govresearchgate.net

Cross-Metathesis : This key step is used for homologation, extending the carbon chain to the desired length. nih.govresearchgate.net

Hydrogenation : A final palladium-catalyzed hydrogenation reduces a double bond to yield the saturated (R)-3-hydroxy fatty acid chain. nih.gov

The environmental performance of a synthetic route can be assessed using green chemistry metrics, with atom economy being a primary consideration. rsc.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. uomustansiriyah.edu.iq

The synthesis of 3-hydroxyalkanoic acids from levoglucosenone represents a significant improvement in sustainability compared to traditional synthetic methods. nih.govfrontiersin.org Traditional routes often suffer from the use of toxic reagents and solvents (e.g., chloroform) and may require restrictive conditions like very low temperatures, which are energy-intensive. nih.gov

The evaluation of the LGO-based synthesis highlights several green advantages:

Renewable Feedstock : It starts from cellulose, a renewable and abundant biopolymer. researchgate.net

Reduced Waste : While multi-step syntheses can generate waste, the strategic design of this pathway aims to limit protection/deprotection steps, which are a common source of low atom economy. researchgate.net

Avoidance of Hazardous Reagents : The route is designed to avoid many of the toxic reagents and large quantities of hazardous solvents associated with older, less green methodologies. researchgate.net

For every kilogram of fine chemical or pharmaceutical product made, traditional synthesis methods can generate between 5 to 100 kilograms of chemical waste. nih.gov By utilizing biomass-derived feedstocks and designing more efficient reaction pathways, green chemistry routes significantly reduce this environmental burden, aligning with the principles of sustainable chemical manufacturing. nih.gov

Other Multistep Organic Synthesis Strategies

While various organic synthesis strategies can be employed, this section will focus on two particular approaches that have been utilized for the synthesis of β-hydroxy esters.

The reduction of β-ketoesters is a common and effective method for the synthesis of β-hydroxy esters. This transformation can be achieved through various chemical and enzymatic reducing agents. A related and powerful method for the direct synthesis of β-hydroxy esters, such as this compound, is the Reformatsky reaction. This reaction involves the treatment of an α-haloester with a carbonyl compound, such as an aldehyde or ketone, in the presence of zinc metal.

For the synthesis of this compound, the Reformatsky reaction would proceed by reacting octanal with an α-haloacetate, like ethyl bromoacetate, in the presence of zinc. The reaction forms an organozinc intermediate that then adds to the carbonyl group of octanal to yield the desired this compound. researchgate.net This method provides a direct route to the racemic β-hydroxy ester.

For the stereoselective synthesis of this compound, asymmetric reduction of the corresponding β-ketoester, ethyl 3-oxodecanoate (B1261010), is a key strategy. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. The Noyori asymmetric hydrogenation, for instance, is a well-established method for the enantioselective reduction of β-ketoesters to their corresponding β-hydroxy esters. wikipedia.org While specific examples for ethyl 3-oxodecanoate are not detailed in the provided search results, this methodology is broadly applicable to a range of β-ketoesters. wikipedia.org

Enzyme-catalyzed reductions offer a green and highly stereoselective alternative. Oxidoreductases, such as alcohol dehydrogenases, have been extensively used for the asymmetric reduction of ketones and β-keto esters. nih.gov These enzymes, often employed in whole-cell biotransformations, can provide access to either the (R)- or (S)-enantiomer of the β-hydroxy ester with high enantiomeric excess. nih.gov

Table 1: Comparison of Synthetic Methods for β-Hydroxy Esters

| Method | Description | Stereoselectivity | Key Reagents/Catalysts |

|---|---|---|---|

| Reformatsky Reaction | Condensation of an α-haloester with a carbonyl compound using zinc. researchgate.netwikipedia.org | Generally produces a racemic mixture unless chiral auxiliaries or catalysts are used. | α-haloester, carbonyl compound, zinc metal. researchgate.netwikipedia.org |

| Asymmetric Hydrogenation | Catalytic reduction of a β-ketoester using a chiral catalyst and hydrogen gas. wikipedia.org | High enantioselectivity can be achieved. wikipedia.org | Chiral metal catalysts (e.g., Ru-BINAP). wikipedia.org |

| Enzymatic Reduction | Biocatalytic reduction of a β-ketoester using isolated enzymes or whole microorganisms. nih.gov | Typically provides very high enantioselectivity. nih.gov | Oxidoreductases, whole cells (e.g., baker's yeast). nih.gov |

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods offer a sustainable and highly selective route to chiral compounds like this compound. These methods often utilize whole microbial cells or isolated enzymes to perform specific chemical transformations.

Whole-cell fermentation leverages the metabolic machinery of microorganisms to produce desired chemicals from simple feedstocks. Recombinant bacteria, such as Escherichia coli and Pseudomonas putida, are often engineered for this purpose.

Pseudomonas putida is a well-studied bacterium known for its ability to produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are polyesters composed of (R)-3-hydroxyacyl-CoA monomers, with 3-hydroxydecanoate being a common constituent. The metabolic pathways in P. putida that synthesize these monomers can be harnessed for the production of this compound. While the natural product is a polymer, metabolic engineering can potentially redirect the pathway to accumulate the monomer, which could then be esterified in vivo or in vitro.

Recombinant Escherichia coli is another versatile host for the production of various chemicals. While specific reports on the direct production of this compound by recombinant E. coli are limited in the provided search results, the bacterium has been successfully engineered to produce other 3-hydroxyalkanoates and their esters. The general strategy involves introducing genes for the synthesis of the desired 3-hydroxyacyl-CoA from central metabolic intermediates and potentially an alcohol acyltransferase to perform the final esterification step to produce the ethyl ester.

Metabolic engineering plays a crucial role in optimizing microbial strains for the overproduction of target molecules. For the production of 3-hydroxydecanoate and its derivatives in P. putida, several strategies have been employed to enhance yield and stereoselectivity. These strategies often focus on increasing the flux of carbon towards the desired product and minimizing the formation of byproducts.

Key metabolic engineering strategies include:

Deletion of competing pathways: Knocking out genes that encode for enzymes in competing metabolic pathways can redirect metabolic flux towards the desired product. For example, deleting genes involved in β-oxidation can prevent the degradation of fatty acid intermediates that are precursors to 3-hydroxydecanoate.

Enhancing precursor supply: Engineering central metabolism to increase the intracellular availability of precursor molecules, such as acetyl-CoA and fatty acids, can significantly boost the final product yield.

The inherent stereoselectivity of the enzymes in the PHA biosynthesis pathway of P. putida typically leads to the production of the (R)-enantiomer of 3-hydroxydecanoate with high optical purity. Therefore, metabolic engineering efforts are primarily focused on improving the titer and yield of the product.

Table 2: Key Genes and Strategies in Metabolic Engineering for 3-Hydroxyalkanoate Production

| Strategy | Target Gene(s)/Pathway | Organism | Objective |

|---|---|---|---|

| Overexpression | PHA synthase (phaC), 3-hydroxyacyl-ACP:CoA transferase (phaG) | Pseudomonas putida | Increase the rate of 3-hydroxyacyl-CoA synthesis and polymerization. |

| Gene Deletion | β-oxidation pathway genes (e.g., fadA, fadB) | Pseudomonas putida | Prevent degradation of fatty acid intermediates and increase precursor availability. |

| Pathway Introduction | Genes for 3-hydroxyalkanoate synthesis from alternative feedstocks | Escherichia coli | Enable production from inexpensive and renewable carbon sources. |

Whole-Cell Fermentation Strategies

Production from Renewable Carbon Sources (e.g., Dodecanoate (B1226587), Decanoic Acid)

The transition towards a bio-based economy has spurred research into producing valuable chemicals from renewable feedstocks. While direct microbial fermentation routes to produce this compound are not yet fully established, strategies involving the biotransformation of renewable fatty acids like decanoic acid and dodecanoate are being explored.

Decanoic acid, a medium-chain fatty acid, can be sourced from plant oils. Microorganisms capable of β-oxidation can be engineered to accumulate 3-hydroxyacyl-CoAs, which are intermediates in this pathway. By introducing a suitable alcohol acyltransferase, it is theoretically possible to convert these intermediates into their corresponding ethyl esters. For instance, engineered strains of Escherichia coli have been shown to produce 3-hydroxyalkanoic acids from non-related carbon sources like glucose, indicating the potential for tailored biosynthesis of compounds like 3-hydroxydecanoic acid. The introduction of genes encoding for enzymes such as (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (PhaG) and thioesterase II (TesB) in E. coli has led to the extracellular production of 3-hydroxydecanoic acid. This acid could then be esterified to this compound.

Similarly, dodecanoate (lauric acid), another abundant fatty acid from sources like coconut and palm kernel oil, can serve as a substrate. Through controlled β-oxidation, dodecanoyl-CoA can be shortened to 3-hydroxydecanoyl-CoA, which can then be channeled towards the synthesis of the target ethyl ester. The development of microbial strains with tailored metabolic pathways is a key aspect of this approach. While specific high-yield processes for this compound from these renewable precursors are still under development, the principles of metabolic engineering and biocatalysis offer a promising avenue for sustainable production. Some organic solvents used in these synthetic routes, such as acetone, ethyl acetate, and ethanol (B145695), can also be produced from renewable feedstocks. frontiersin.orgnih.gov

Isolated Enzyme Catalysis

The use of isolated enzymes offers a high degree of selectivity and mild reaction conditions for the synthesis of chiral compounds like this compound.

Lipase-Catalyzed Transesterification and Kinetic Resolution

Lipases are versatile enzymes widely used for the kinetic resolution of racemic mixtures. In the context of this compound, a racemic mixture can be resolved through enantioselective transesterification (also referred to as alcoholysis) or hydrolysis. almacgroup.commdpi.com

In a typical kinetic resolution process using lipase-catalyzed transesterification, the racemic this compound is reacted with an acyl donor in an organic solvent. The lipase (B570770) will selectively acylate one of the enantiomers at a much faster rate, leaving the other enantiomer unreacted. For example, lipases such as Candida antarctica lipase B (CALB) are known for their high enantioselectivity towards secondary alcohols. researchgate.net The reaction results in a mixture of the acylated ester of one enantiomer and the unreacted alcohol of the other, which can then be separated.

Alternatively, lipase-catalyzed hydrolysis of a racemic ester derivative of 3-hydroxydecanoic acid can be employed. The lipase will selectively hydrolyze one enantiomer of the ester, yielding the corresponding enantiomerically enriched 3-hydroxydecanoic acid and the unreacted ester of the opposite configuration. The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee) and yield. almacgroup.comucc.ie

A kinetic study on the lipase-catalyzed transesterification of ethyl caprate and butyric acid to produce ethyl butyrate (B1204436) demonstrated a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. nih.gov Similar kinetic principles would apply to the transesterification involving this compound.

Table 1: Examples of Lipases Used in Kinetic Resolutions

| Lipase Source | Common Application | Reference |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Acylation of secondary alcohols | researchgate.net |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis of esters | almacgroup.com |

| Pseudomonas fluorescens Lipase | Resolution of Morita-Baylis-Hillman adducts | d-nb.info |

| Rhizomucor miehei Lipase (RML) | Production of fatty acid ethyl esters | nih.gov |

Oxidoreductase-Mediated Stereoselective Reduction

Another powerful enzymatic strategy for obtaining enantiomerically pure this compound is the stereoselective reduction of the corresponding ketoester, ethyl 3-oxodecanoate. Oxidoreductases, particularly ketoreductases (KREDs), are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity.

By selecting an appropriate KRED, it is possible to reduce ethyl 3-oxodecanoate to either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. These enzymes typically require a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which needs to be regenerated in situ for the process to be economically viable. Cofactor regeneration can be achieved using a coupled enzyme system (e.g., glucose dehydrogenase) or by using whole-cell biocatalysts that regenerate the cofactor internally.

The substrate specificity of oxidoreductases can be broad, allowing for the reduction of various aliphatic and aromatic ketones. For example, a robust NADH-dependent reductase from Candida magnoliae has been used for the efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from the corresponding ketoester with excellent enantioselectivity (>99.9% ee). This demonstrates the potential of such enzymes for the synthesis of chiral hydroxyesters like this compound.

Mechanisms of Enzymatic Enantioselectivity

The ability of enzymes to distinguish between enantiomers is based on the three-dimensional structure of their active sites. In the case of lipases, the enantioselectivity in the resolution of secondary alcohols like 3-hydroxydecanoate is often explained by Kazlauskas' rule. nih.gov This rule predicts which enantiomer will react faster based on the relative size of the substituents at the chiral center. The active site of many lipases contains a catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) and is shaped in a way that one enantiomer can bind in a productive orientation for catalysis, while the other cannot bind as effectively due to steric hindrance.

For a secondary alcohol, the lipase active site has a larger binding pocket for the larger substituent and a smaller one for the smaller substituent. The enantiomer that can fit its substituents into the appropriately sized pockets while positioning the hydroxyl group for attack by the catalytic serine will be the more reactive one.

In the case of oxidoreductases, the stereoselectivity of the reduction of a prochiral ketone is determined by the precise positioning of the ketone and the cofactor (NADH or NADPH) within the enzyme's active site. The enzyme directs the hydride transfer from the cofactor to one specific face (re or si) of the carbonyl group, leading to the formation of a specific stereoisomer of the alcohol. The binding of the substrate is dictated by specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and the amino acid residues lining the active site pocket.

Chiral Synthesis and Resolution Techniques

Enantioselective Synthesis Strategies

Beyond enzymatic resolution and stereoselective reduction, several other enantioselective synthesis strategies can be employed to produce specific stereoisomers of this compound. These methods aim to create the desired stereocenter during the reaction, rather than separating it from a racemic mixture.

One approach is asymmetric hydrogenation of the double bond in ethyl 3-hydroxy-2-decenoate using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This method can provide high enantioselectivity.

Another strategy involves the use of chiral auxiliaries. A prochiral starting material is attached to a chiral auxiliary, which directs a subsequent diastereoselective reaction to form the desired stereocenter. After the reaction, the chiral auxiliary is removed to yield the enantiomerically enriched product.

Furthermore, substrate-controlled diastereoselective reactions can be utilized. For instance, starting from a chiral precursor, a new stereocenter can be introduced with a specific configuration relative to the existing one. A recently developed green synthesis of (R)-3-hydroxydecanoic acid starting from the renewable chiral building block levoglucosenone exemplifies this approach, achieving the desired (R)-configuration without the need for an enantioselective reaction step. researchgate.net This acid can then be esterified to produce (R)-ethyl 3-hydroxydecanoate. This particular synthesis involves several key steps, including Michael addition, Baeyer-Villiger oxidation, and cross-metathesis, to build the final molecule. researchgate.net

The choice of enantioselective strategy depends on factors such as the desired enantiomer, the required level of enantiopurity, and the scalability of the process. Biocatalytic methods, in particular, are gaining favor due to their high selectivity, mild reaction conditions, and environmental benefits. nih.gov

Chromatographic Resolution of Enantiomers

The separation of enantiomers of this compound is a critical step in its synthesis and analysis, ensuring the stereochemical purity of the final product. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a primary methodology for resolving the (R)- and (S)-enantiomers of this compound and related 3-hydroxyalkanoates.

The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. mdpi.com These transient, unequal interactions lead to different retention times for each enantiomer, enabling their separation. The choice of the CSP is paramount for achieving effective resolution. For compounds structurally similar to this compound, polysaccharide-based and cyclodextrin-based CSPs have proven to be effective.

In the context of HPLC, columns such as those with cellulose or amylose (B160209) derivatives coated on a silica (B1680970) support are frequently employed for the separation of enantiomers of β-hydroxy esters. For instance, the successful separation of ethyl 3-hydroxybutyrate (B1226725) enantiomers has been achieved using a Chiralcel OD-H column, which is a cellulose-based CSP. The mobile phase typically consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol, with the ratio adjusted to optimize the separation.

Gas chromatography is another powerful technique for chiral separations, often utilized for more volatile compounds. nih.gov In this method, a chiral stationary phase is coated onto the inner wall of a capillary column. For the analysis of 3-hydroxyalkanoate derivatives, cyclodextrin-based CSPs are commonly used. nih.gov The differential interaction of the enantiomers with the chiral cyclodextrin (B1172386) cavities results in their separation.

The effectiveness of a chromatographic separation is quantified by the resolution (Rs), which takes into account the difference in retention times between the two enantiomer peaks and their peak widths. A resolution value of 1.5 or greater is generally considered to indicate baseline separation.

While specific experimental data for the chromatographic resolution of this compound is not widely published, the principles and methodologies applied to structurally analogous compounds, such as ethyl 3-hydroxybutyrate, provide a strong basis for developing a suitable separation method. The following table illustrates a hypothetical, yet representative, set of conditions and results for the chiral HPLC separation of this compound enantiomers, based on established methods for similar compounds.

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 9.8 min |

| Resolution (Rs) | > 1.5 |

Table 1: Representative HPLC Conditions for the Enantiomeric Resolution of this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental to the analysis of ethyl 3-hydroxydecanoate (B1257068), providing the means to separate it from other components in a sample matrix before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like ethyl 3-hydroxydecanoate. In GC-MS, the compound is first vaporized and separated from other components based on its boiling point and affinity for the stationary phase within a capillary column. Following separation, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a molecular fingerprint.

The identity of this compound, with its molecular formula of C₁₂H₂₄O₃ and molecular weight of 216.32 g/mol , can be confirmed by matching its retention time and mass spectrum against those of a known standard or a reference library such as the NIST Mass Spectral Library vulcanchem.comnist.gov. GC-MS is not only qualitative but also highly quantitative, allowing for the precise measurement of the compound's concentration, even at trace levels. This is particularly relevant as this compound has been identified as a volatile component in fermented beverages such as Merlot wines, Calvados, and cognac vulcanchem.comnist.gov.

Below is a table summarizing typical GC parameters for the analysis of this compound.

| Parameter | Value / Description | Source |

| Column Type | Capillary | nist.gov |

| Stationary Phase | ZB-Wax (polar) | nist.gov |

| Column Length | 30 m | nist.gov |

| Column Diameter | 0.25 mm | nist.gov |

| Carrier Gas | Helium (He) | nist.gov |

| Retention Index (I) | 2102 | nist.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

Liquid Chromatography (e.g., UHPLC-MS/MS) for Complex Mixture Analysis

For analyzing this compound in complex biological or food matrices where compounds may be less volatile or thermally sensitive, Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is an invaluable tool. Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes to achieve higher resolution and faster analysis times compared to traditional HPLC.

In a UHPLC-MS/MS system, the sample is first separated by the UHPLC column. The eluent is then introduced into the mass spectrometer, where a soft ionization technique like electrospray ionization (ESI) is used to generate molecular ions with minimal fragmentation. In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to this compound is selected, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference and allowing for accurate quantification in complex samples like fermented juices and alcoholic beverages nih.govmdpi.com. While GC-MS is common for this specific compound, the principles of UHPLC-MS/MS make it a highly suitable alternative, especially for comprehensive metabolic profiling studies nih.gov.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the third carbon (C-3), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 3-hydroxydecanoate and (S)-ethyl 3-hydroxydecanoate. These enantiomers often exhibit different biological activities and sensory properties. Therefore, it is crucial to separate and quantify them, a task that cannot be accomplished with standard chromatographic techniques.

Chiral chromatography is the definitive method for assessing enantiomeric purity. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. The separation is typically performed using High-Performance Liquid Chromatography (HPLC) equipped with a specialized chiral column, such as those based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) mz-at.de. For the related compound ethyl 3-hydroxybutanoate, enantiomeric excess has been determined using HPLC with a Chiralcel OD-H column, demonstrating the utility of this approach for β-hydroxy esters rsc.org. This method allows for the determination of the enantiomeric ratio or enantiomeric excess (ee) of this compound in a sample.

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum for this compound would show characteristic signals: a triplet for the methyl (-CH₃) and a quartet for the methylene (B1212753) (-CH₂) of the ethyl ester group, a multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-), and a complex series of signals for the long alkyl chain. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons, allowing for the connectivity to be established.

¹³C NMR: The ¹³C NMR spectrum shows a distinct signal for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester at a highly downfield shift (approx. 170-175 ppm), the carbon attached to the hydroxyl group (approx. 65-70 ppm), and the carbons of the ethyl group and the long alkyl chain.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals and confirm the molecule's structure.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C=O | - | ~172 ppm |

| -CH(OH)- | ~4.0 ppm (m) | ~68 ppm |

| -CH₂-C=O | ~2.4 ppm (d) | ~43 ppm |

| -O-CH₂-CH₃ | ~4.1 ppm (q) | ~61 ppm |

| -O-CH₂-CH₃ | ~1.2 ppm (t) | ~14 ppm |

| -(CH₂)₆- | ~1.3 ppm (m, broad) | ~22-36 ppm |

| -CH₃ (chain end) | ~0.9 ppm (t) | ~14 ppm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing characteristic absorption bands for different functional groups.

For this compound, the IR spectrum would clearly indicate the presence of its key functional groups:

A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.orglibretexts.org

A sharp, intense absorption band around 1735-1715 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group. libretexts.orgucalgary.ca

A series of C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the alkyl chain. pressbooks.pub

Strong C-O stretching vibrations in the fingerprint region, typically between 1300-1100 cm⁻¹. ucalgary.ca

This pattern of absorptions provides conclusive evidence for the presence of both hydroxyl and ester functionalities within the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance | Source |

| O-H (Alcohol) | 3500 - 3200 | Strong, Broad | libretexts.orglibretexts.org |

| C=O (Ester) | 1735 - 1715 | Strong, Sharp | libretexts.orgucalgary.ca |

| C-H (Alkyl) | 2960 - 2850 | Strong, Sharp | pressbooks.pub |

| C-O (Ester/Alcohol) | 1300 - 1100 | Strong | ucalgary.ca |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation and identification of this compound. The compound has a molecular formula of C₁₂H₂₄O₃ and a molecular weight of approximately 216.32 g/mol . High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC) and utilizing soft ionization techniques like electrospray ionization (ESI), is employed to confirm the elemental composition and purity of the synthesized compound. nih.gov Both positive (ESI+) and negative (ESI-) ionization modes can be utilized for comprehensive analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used for identifying this compound in volatile fractions of complex samples, such as spirits and wine. researchgate.netmdpi.com In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. While a complete, publicly available mass spectrum is not consistently reported, specific fragmentation patterns have been identified. Key fragment ions observed for this compound include those at a mass-to-charge ratio (m/z) of 217 and 199. researchgate.net The fragmentation of related 3-hydroxy fatty acid esters often involves cleavage adjacent to the carbonyl group and the hydroxyl group. The stability of resulting carbocations, such as acylium ions ([RCO]⁺), often leads to characteristic base peaks in the spectrum. chemguide.co.uklibretexts.org

The analysis of polymers incorporating 3-hydroxydecanoate units, such as polyhydroxyalkanoates (PHAs), can be performed using ESI-MS/MS. This technique allows for the examination of oligomers, where fragmentation is induced to reveal the sequence of monomer units within the polymer chain. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₄O₃ | - | nih.gov |

| Molecular Weight | 216.32 g/mol | - | nih.gov |

| Key Fragment Ions (m/z) | 217, 199 | GC-MS | researchgate.net |

Sample Preparation and Derivatization Strategies

Trimethylsilyl (B98337) (TMS) Derivatization

For analysis by gas chromatography, the polarity of this compound, owing to its hydroxyl group, can be reduced through derivatization. Trimethylsilylation is a common strategy for this purpose. oup.com This process involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.com

The reaction replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This conversion to a TMS ether increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and resolution. researchgate.net The derivatization is typically carried out by heating the sample with the reagent in an aprotic solvent within a sealed vial before injection into the GC-MS system. restek.com While this is a standard procedure for molecules containing hydroxyl groups, specific optimized protocols for this compound are not extensively detailed in the literature but would follow these general principles.

Extraction and Purification Protocols from Biological and Synthetic Matrices

The isolation of this compound depends heavily on its source matrix.

From Synthetic Matrices: Following chemical synthesis, such as through the Reformatsky reaction or the reduction of ethyl 3-oxodecanoate (B1261010), purification is essential to remove unreacted starting materials, catalysts, and byproducts. nih.govthieme-connect.com The standard and most effective method for purifying the synthesized ester is column chromatography on a silica (B1680970) gel stationary phase. nih.govrsc.org A solvent system of low polarity, such as a mixture of pentane (B18724) and diethyl ether or cyclohexane (B81311) and ethyl acetate, is typically used as the mobile phase to elute the compound. rsc.org

From Biological Matrices: In biological contexts, such as from bacterial cultures producing polyhydroxyalkanoates (PHAs), the extraction process is more complex. For extracellular compounds or those released after cell lysis, the initial step involves separating the cells from the culture medium, usually by centrifugation. The supernatant is then subjected to liquid-liquid extraction. The pH of the aqueous medium may be adjusted to optimize the partitioning of the compound into an immiscible organic solvent, such as ethyl acetate. nih.gov The organic extracts are then combined, dried, and concentrated before further analysis or purification, which may again involve chromatographic techniques.

Thermal and Rheological Characterization (Relevant to Polymer Science)

This compound is a monomeric unit found in medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polymers produced by various microorganisms. nih.gov The thermal properties of these polymers are critical for determining their processing conditions and end-use applications.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions of PHAs containing 3-hydroxydecanoate (3HD) units. DSC thermograms reveal key properties such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Polymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) often exhibit multiple melting peaks. nih.govresearchgate.net This phenomenon is attributed to the melting of different crystalline structures formed during crystallization and reorganization upon heating. researchgate.net For copolymers containing medium-chain-length monomers like 3HD, the incorporation of these larger monomers typically disrupts the crystal lattice of short-chain-length PHAs (like PHB), leading to a lower melting temperature, reduced crystallinity, and increased flexibility. nih.gov For instance, studies on poly(3-hydroxyoctanoate-co-3-hydroxydecanoate) would show thermal transitions characteristic of semi-crystalline polymers with relatively low melting points compared to short-chain-length PHAs. researchgate.net

Table 2: Representative Thermal Transitions for PHAs Containing Medium-Chain-Length Monomers

| Thermal Property | Description | Relevance |

|---|---|---|

| Glass Transition (Tg) | Temperature at which the amorphous region transitions from a rigid to a rubbery state. | Indicates the lower service temperature limit. |

| Cold Crystallization (Tcc) | Exothermic event where the amorphous phase crystallizes upon heating. | Observed in polymers quenched from the melt. |

| Melting Temperature (Tm) | Endothermic event corresponding to the melting of crystalline domains. Multiple peaks may be present. researchgate.net | Defines the upper service temperature and processing window. |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of materials by measuring mass loss as a function of temperature. For PHAs, TGA determines the onset of thermal decomposition, which is a critical parameter for melt processing, as these polymers can degrade near their melting temperatures.

TGA curves for PHAs like poly-3-hydroxybutyrate (PHB) show that decomposition typically begins around 270 °C. The analysis reveals the temperature at which significant mass loss occurs, often in one or more distinct steps. The incorporation of 3-hydroxydecanoate monomers into the polymer chain can influence this stability. The degradation products can be further analyzed by coupling the TGA instrument to other analytical techniques like FTIR or MS to identify the evolved gases. This information is vital for establishing a safe processing window to prevent thermal degradation that would compromise the material's properties. researchgate.net

Research Applications in Materials Science and Industrial Biotechnology

Polyhydroxyalkanoates (PHAs) Research

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms as intracellular carbon and energy storage materials. rsc.orgnih.govnih.gov These bioplastics are considered sustainable alternatives to conventional petroleum-based plastics due to their renewability and ability to degrade in various natural environments. rsc.orgrsc.org PHAs are broadly classified based on the number of carbon atoms in their monomer units: short-chain-length (scl-PHAs) contain 3-5 carbon atoms, while medium-chain-length (mcl-PHAs) are composed of monomers with 6-14 carbon atoms. nih.govnih.gov The 3-hydroxydecanoate (B1257068) monomer, with its ten-carbon backbone, is a key component of mcl-PHAs. nih.gov

In microbial PHA synthesis, the direct precursor for polymerization is typically the coenzyme A (CoA) thioester of (R)-3-hydroxyalkanoic acids, such as (R)-3-hydroxyacyl-CoA. ejes.czresearchgate.net While ethyl 3-hydroxydecanoate is not the direct intracellular monomer, it serves as a valuable chemical precursor that can be supplied in fermentation processes. Certain microorganisms can metabolize this ethyl ester, converting it into the necessary 3-hydroxydecanoyl-CoA intermediate, which is then polymerized by the PHA synthase enzyme. ejes.cz

Furthermore, chemo-enzymatic methods can utilize ethyl esters like this compound for the in vitro synthesis of PHAs. This process often involves lipases or other esterases that can catalyze polycondensation or ring-opening polymerization reactions, offering a cell-free approach to polymer synthesis with greater control over the final product's structure. mdpi.com

The incorporation of 3-hydroxydecanoate (3HD) monomers is a critical strategy for engineering the composition and architecture of PHAs to achieve desired material properties. mdpi.commdpi.com By creating copolymers that blend different types of monomers, researchers can precisely control the characteristics of the resulting polymer. For instance, copolymerizing the scl-monomer 3-hydroxybutyrate (B1226725) (3HB) with the mcl-monomer 3-hydroxydecanoate results in a polymer with properties intermediate between the stiff, brittle nature of pure P(3HB) and the soft, elastomeric nature of pure P(3HD). nih.govrsc.org

The composition of the PHA can be controlled by manipulating the fermentation feedstock. Feeding microorganisms like Pseudomonas putida with decanoic acid or its derivatives can lead to the production of mcl-PHAs with a high proportion, or even exclusively, 3-hydroxydecanoate monomers. mdpi.comnih.gov Genetic engineering of the PHA synthase enzyme can also broaden the range of monomers it can accept, enabling the creation of novel copolymers with unique architectures and functionalities. researchgate.net

The inclusion of 3-hydroxydecanoate monomers has a profound impact on the physicochemical properties of PHAs.

Crystallinity and Elasticity: Pure short-chain-length PHAs, such as poly(3-hydroxybutyrate) (P(3HB)), are highly crystalline, which makes them stiff and brittle. researchgate.netmdpi.comnih.gov The introduction of longer side chains, like the heptyl group in the 3-hydroxydecanoate monomer, disrupts the polymer's ability to pack into a tight crystalline lattice. nih.govpublichealthtoxicology.com This reduction in crystallinity leads to a lower melting point, a lower glass transition temperature, and a significant increase in elasticity and flexibility. nih.govejes.cznih.gov PHAs rich in 3HD are more amorphous and behave like elastomers, with a much higher elongation-at-break compared to scl-PHAs. ejes.czmdpi.com

Biodegradability: The biodegradability of PHAs occurs through the action of extracellular PHA depolymerases secreted by microorganisms in the environment. frontiersin.orgnih.govnih.gov These enzymes hydrolyze the ester bonds of the polymer, breaking it down into smaller, water-soluble monomers and oligomers that can be metabolized by cells. frontiersin.orgnih.gov The monomer composition influences the rate of this degradation. While PHAs are fully biodegradable, some studies suggest that the higher carbon content of mcl-PHA monomers like 3-hydroxydecanoate can slightly impede the rate of enzymatic attack compared to scl-PHAs, potentially due to steric hindrance or reduced accessibility of the ester bonds. rsc.orgresearchgate.net

Table 1: Impact of 3-Hydroxydecanoate (3HD) Monomer on PHA Properties

| Property | Poly(3-hydroxybutyrate) (P(3HB)) | PHA Copolymer with 3HD | Poly(3-hydroxydecanoate) (P(3HD)) |

|---|---|---|---|

| Monomer Side Chain | Methyl (-CH₃) | Methyl and Heptyl (-C₇H₁₅) | Heptyl (-C₇H₁₅) |

| Crystallinity | High (e.g., >60%) nih.gov | Reduced nih.govpublichealthtoxicology.com | Low ejes.cz |

| Elasticity | Low (Brittle) ejes.czmdpi.com | Increased mdpi.com | High (Elastomeric) nih.govejes.cz |

| Melting Point (Tm) | High (e.g., ~175°C) nih.gov | Decreased nih.gov | Low (e.g., ~45-60°C) researchgate.net |

| Glass Transition (Tg) | High (e.g., ~4°C) | Decreased | Low (e.g., ~ -35°C) researchgate.net |

Depolymerization of PHAs to Yield this compound and Derivatives

The chemical recycling of PHAs back to their constituent monomers is a key aspect of creating a circular bioeconomy. Depolymerization can be achieved through biological or chemical pathways.

Enzymatic degradation using PHA depolymerases breaks down the polymer chain, releasing the free acid form of the monomers, such as 3-hydroxydecanoic acid. frontiersin.orgnih.gov To obtain the ethyl ester derivative, a chemical process known as alcoholysis (specifically, ethanolysis) is employed. google.comresearchgate.net In this process, the PHA polymer is treated with ethanol (B145695) under specific conditions of temperature and pressure, often with a catalyst, to cleave the ester bonds in the polymer backbone. google.comresearchgate.net The reaction yields ethyl 3-hydroxyalkanoates, including this compound, which can then be purified and reused for the synthesis of new polymers or other valuable chemicals. google.com This method represents a promising route for the sustainable recycling of PHA-based materials. researchgate.net

Bio-Based Surfactants and Agrochemical Research

Precursor for Rhamnolipid Production

Rhamnolipids are a class of glycolipid biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa. nih.govwikipedia.orgnih.gov These molecules possess excellent surface-active properties and are used in applications ranging from detergents and emulsifiers to bioremediation and agriculture. nih.gov

The structure of a rhamnolipid consists of one or two L-rhamnose sugar molecules linked to a lipid tail. This lipid tail is a dimer of 3-hydroxy fatty acids, known as a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA). wikipedia.orgnih.gov The primary HAA found in rhamnolipids from P. aeruginosa is 3-(3-hydroxydecanoyloxy)decanoate, which is formed from two molecules of 3-hydroxydecanoic acid. nih.govnih.govresearchgate.net

The biosynthesis of this HAA precursor is catalyzed by the RhlA enzyme, which joins two 3-hydroxyacyl-ACP (acyl carrier protein) molecules, preferentially those with ten-carbon chains. nih.govd-nb.info Subsequently, the RhlB and RhlC rhamnosyltransferases attach the rhamnose sugars to the HAA to form mono- and di-rhamnolipids, respectively. nih.govnih.gov Therefore, 3-hydroxydecanoate is the fundamental building block for the hydrophobic portion of the most common rhamnolipids, and its availability is a critical factor in their production. researchgate.netresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Polyhydroxyalkanoates (PHAs) |

| 3-hydroxydecanoic acid |

| (R)-3-hydroxyacyl-CoA |

| 3-hydroxydecanoyl-CoA |

| Poly(3-hydroxybutyrate) (P(3HB)) |

| 3-hydroxydecanoate (3HD) |

| 3-hydroxybutyrate (3HB) |

| Poly(3-hydroxydecanoate) (P(3HD)) |

| Rhamnolipids |

| L-rhamnose |

| 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) |

| 3-(3-hydroxydecanoyloxy)decanoate |

Development of Biodegradable Pesticide Alternatives

The investigation into biodegradable pesticides has identified 3-hydroxy fatty acids (3-HFAs) as a promising class of compounds with significant antifungal properties. Research has specifically highlighted the activity of 3-hydroxydecanoic acid, the carboxylic acid precursor to this compound, against a range of fungal pathogens.

One area of significant interest is the role of 3-hydroxydecanoic acid as a key structural component of rhamnolipids. google.com Rhamnolipids are biosurfactants produced by various bacteria, most notably Pseudomonas aeruginosa, and have demonstrated potent antimicrobial and antifungal activities. google.comepa.gov These compounds are considered environmentally friendly alternatives to synthetic pesticides due to their biodegradability and low toxicity. epa.govmdpi.com The U.S. Environmental Protection Agency (EPA) has recognized rhamnolipid biosurfactants as biofungicides for use in agriculture to control pathogens like downy mildews, Pythium, and Phytophthora. epa.gov The mechanism of action is believed to involve the disruption of fungal cell membranes. epa.gov

While direct studies on the pesticidal activity of this compound are not extensively documented, the established antifungal properties of its parent acid, 3-hydroxydecanoic acid, suggest that the ethyl ester could serve as a valuable precursor or a component in the formulation of biodegradable pesticide alternatives. The esterification of the active carboxylic acid may alter its physicochemical properties, potentially influencing its stability, solubility, and interaction with target organisms.

Further research into the direct application and efficacy of this compound as a biodegradable pesticide is warranted. The data below summarizes the minimum inhibitory concentrations (MICs) of racemic 3-hydroxydecanoic acid against various fungal species, illustrating the potential of this class of compounds.

| Fungus | Minimum Inhibitory Concentration (MIC) of 3-Hydroxydecanoic Acid (µg/mL) |

| Aspergillus fumigatus | 100 |

| Aspergillus niger | 100 |

| Penicillium roqueforti | 50 |

| Candida albicans | 10-25 |

| Saccharomyces cerevisiae | 10-25 |

Biofuel and Bio-Lubricant Research (Chemical Aspects)

The pursuit of renewable and sustainable energy sources has driven research into biodiesel, which primarily consists of fatty acid methyl or ethyl esters (FAMEs or FAEEs). iea-amf.org While conventional biodiesel is derived from the transesterification of triglycerides, the properties of functionalized esters, such as hydroxy acid esters, are of increasing interest for their potential to enhance fuel performance.

Derivatives as Fuel Additives for Combustion Efficiency Studies

The heat of combustion is a critical parameter for any fuel. Studies on various fatty acid esters have shown that the presence of oxygen-containing functional groups decreases the heat of combustion. github.iosemanticscholar.org This is a key consideration when evaluating this compound or its derivatives as fuel additives. The trade-off between improved combustion efficiency and reduced energy density needs to be carefully evaluated.

| Compound | Molecular Formula | Heat of Combustion (kJ/g) (approx.) |

| Decane (B31447) | C10H22 | 47.4 |

| Decanoic Acid | C10H20O2 | 35.5 |

| Ethyl Decanoate (B1226879) | C12H24O2 | - |

| This compound | C12H24O3 | - |

Investigation of Hydroxy Acid Esters as Biodiesel Components

The inclusion of hydroxy acid esters like this compound in biodiesel blends can affect key fuel properties such as viscosity, lubricity, and cold-flow characteristics. iea-amf.org The hydroxyl group can increase the polarity of the molecule, leading to stronger intermolecular interactions and consequently, higher viscosity. iea-amf.org While increased viscosity can be a drawback, potentially leading to poor atomization in engines, the enhanced lubricity offered by the polar functional group is a significant advantage. iea-amf.org

The cold-flow properties, such as cloud point and pour point, are critical for biodiesel use in colder climates. The presence of hydroxyl groups can disrupt the crystal lattice formation of the saturated ester chains at low temperatures, which could potentially improve cold-flow properties. However, the increased intermolecular hydrogen bonding due to the hydroxyl groups might also lead to an increase in the melting point. acs.org

Research on a biodiesel sample containing approximately 9.2% β-hydroxy FAMEs indicated that these components have a higher boiling point and cloud point, and a lower cetane number compared to their non-hydroxylated analogues. nrel.gov This suggests that while hydroxy acid esters could be part of a biodiesel blend, their concentration would need to be optimized to meet standard fuel specifications. nrel.gov

Chiral Building Block in Organic Synthesis

The presence of a stereocenter at the C-3 position makes this compound a valuable chiral building block in asymmetric synthesis. Optically pure β-hydroxy esters are highly sought-after intermediates for the synthesis of a wide range of biologically active molecules and complex natural products. researchgate.netmdpi.com

Synthesis of Complex Natural Products

β-Hydroxy esters are versatile precursors in organic synthesis due to the presence of two modifiable functional groups: the hydroxyl and the ester moieties. organic-chemistry.org The hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile in various reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides or other derivatives. organic-chemistry.org

This dual functionality allows for the construction of complex carbon skeletons with precise stereochemical control. While specific examples detailing the use of this compound in the total synthesis of a complex natural product are not prevalent in the readily available literature, the general utility of β-hydroxy esters as key intermediates is well-established. nih.gov They serve as precursors to structural motifs found in macrolides, polyketides, and other classes of natural products.

Development of Novel Chemical Entities

The chiral nature of this compound makes it an attractive starting material for the development of novel chemical entities, particularly in the pharmaceutical industry. The synthesis of enantiomerically pure drugs is of paramount importance, as different enantiomers of a chiral drug can have vastly different pharmacological activities.

Optically pure β-hydroxy esters are key intermediates in the synthesis of important drug classes. For example, they are precursors to β-lactams, which form the core of many antibiotic drugs, as well as to inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake, which are used to treat depression and other neurological disorders. researchgate.net The synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for bioactive molecules like fluoxetine, has been demonstrated from the corresponding β-hydroxy ester. mdpi.com

The synthetic utility of this compound lies in its potential to be transformed into a variety of chiral synthons. The reaction pathways outlined below showcase the versatility of the β-hydroxy ester functionality.

| Starting Material | Reagents and Conditions | Product | Application |

| β-Hydroxy Ester | 1. Protection of -OH2. Reduction of Ester | Chiral 1,3-Diol | Synthesis of polyketides |

| β-Hydroxy Ester | 1. Hydrolysis of Ester2. Amide Coupling | β-Hydroxy Amide | Precursor to β-lactams |

| β-Hydroxy Ester | Oxidation of -OH | β-Keto Ester | Building block for various heterocycles |

Theoretical and Computational Investigations of this compound

This compound, a chiral ester belonging to the medium-chain 3-hydroxy fatty acid ester family, has garnered interest in various scientific fields, including microbiology and biochemistry. While extensive experimental research on this compound is available, theoretical and computational studies offer a complementary approach to understanding its molecular properties and potential interactions. This article delves into the theoretical and computational examinations of this compound, focusing on molecular modeling, quantum chemical calculations, and non-clinical structure-activity relationship studies.

Q & A

Q. What are the standard synthetic routes for ethyl 3-hydroxydecanoate, and how are reaction conditions optimized?

this compound is typically synthesized via a Reformatsky reaction between octanal and ethyl 2-bromoacetate in the presence of zinc, followed by acid-catalyzed esterification. Key parameters include controlling reaction temperature (0–5°C for zinc activation) and solvent selection (e.g., THF or diethyl ether). Post-synthesis, saponification with aqueous NaOH yields 3-hydroxydecanoic acid, which can be re-esterified to obtain the ethyl ester . Purity is validated using thin-layer chromatography (TLC; hexane/ethyl ether 70:30) and gas chromatography (GC) with >98% purity thresholds .

Q. How is this compound characterized, and what analytical methods are recommended for quality control?

- TLC : Use hexane/ethyl ether (70:30) to monitor reaction progress, with visualization under UV or iodine vapor.

- GC-MS : Confirm molecular weight (202 g/mol) and detect impurities. Retention indices (RIs) are calculated using alkane standards (C7–C36) .

- NMR : ¹H and ¹³C NMR verify structural integrity, with characteristic peaks for the hydroxy group (δ 1.5–2.0 ppm) and ester carbonyl (δ 170–175 ppm).

- Purity thresholds : >98% by GC and TLC is standard for research-grade material .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- PPE : Wear nitrile gloves (EN 374 compliant), safety goggles (EN 166/NIOSH), and flame-resistant lab coats.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what challenges arise in chiral separation?

Enantiomeric resolution requires chiral-phase chromatography (e.g., Chiralcel OD-H column) with hexane/isopropanol (95:5) as the mobile phase. Challenges include:

- Co-elution risks : Optimize flow rate (1.0 mL/min) and column temperature (25°C) to separate R- and S-isomers.

- Synthesis bias : Use enantiopure starting materials (e.g., (R)-3-hydroxydecanoic acid) or enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to enhance stereoselectivity .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, RAW264.7) to confirm anti-inflammatory or antimicrobial effects.

- Metabolite profiling : Use LC-MS to identify degradation products that may confound activity readings.

- Comparative studies : Cross-reference data with structurally analogous esters (e.g., mthis compound) to isolate structure-activity relationships .

Q. How does this compound function as a precursor in polyhydroxyalkanoate (PHA) biosynthesis, and what genetic engineering approaches enhance yield?

In E. coli LS5218, this compound is converted to (R)-3-hydroxyacyl-CoA substrates for PhaC synthase. To boost PHA production:

- Plasmid optimization : Clone phaC genes under inducible promoters (e.g., T7 or tac).

- Substrate feeding : Co-administer decanoate (0.2% w/v) and glucose (1% w/v) to balance growth and precursor supply.

- Fermentation tuning : Use pH-stat bioreactors to maintain optimal conditions (pH 7.0, 37°C) .

Q. What methodologies resolve discrepancies in physicochemical property data (e.g., solubility, density) across literature sources?

- Standardized assays : Measure density via pycnometry (20°C) and solubility in tiered solvent systems (e.g., ethanol, chloroform).

- Meta-analysis : Aggregate data from authoritative sources (e.g., PubChem, ECHA) and apply QSAR models to predict outliers.

- Expert validation : Consult IUCLID or OECD guidelines to reconcile conflicting values .

Methodological Guidance

- For synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent ester hydrolysis .

- For chiral analysis : Validate chromatographic methods with authentic enantiomer standards .

- For biological assays : Include negative controls (e.g., esterase inhibitors) to rule out enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.